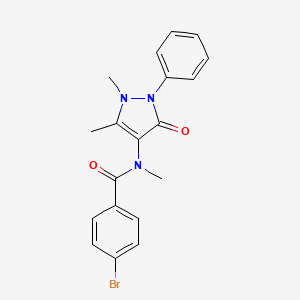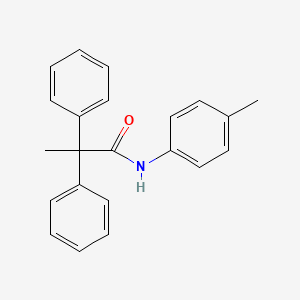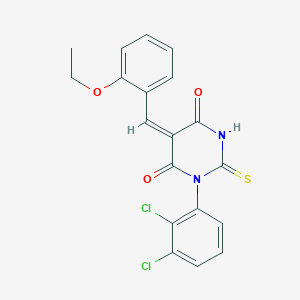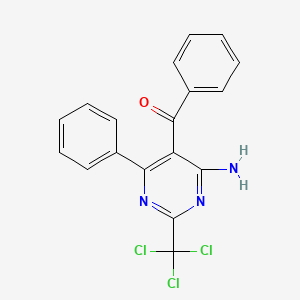![molecular formula C15H8BrCl3N2O2 B3693136 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide](/img/structure/B3693136.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide
Vue d'ensemble
Description
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a benzoxazole ring, and a trichloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide typically involves multiple steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 2-bromobenzoic acid, under dehydrating conditions. Common reagents for this step include polyphosphoric acid or phosphorus oxychloride.
-
Introduction of the Trichloroacetamide Group: : The trichloroacetamide moiety is introduced by reacting the benzoxazole derivative with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The bromophenyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The benzoxazole ring can participate in oxidation reactions, forming various oxidized derivatives. Reduction reactions can also occur, particularly at the trichloroacetamide group, leading to the formation of dichloroacetamide or monochloroacetamide derivatives.
-
Hydrolysis: : The trichloroacetamide group is susceptible to hydrolysis under acidic or basic conditions, resulting in the formation of trichloroacetic acid and the corresponding amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution Products: Various substituted benzoxazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized benzoxazole derivatives with additional functional groups.
Reduction Products: Reduced amide derivatives with fewer chlorine atoms.
Hydrolysis Products: Trichloroacetic acid and amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-acetamide: Similar structure but lacks the trichloroacetamide group, resulting in different reactivity and biological activity.
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide: Chlorine substitution instead of bromine, which can affect its chemical properties and interactions.
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trifluoroacetamide: Fluorine substitution, leading to different electronic effects and potential biological activities.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide is unique due to the combination of its bromophenyl, benzoxazole, and trichloroacetamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,2,2-trichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrCl3N2O2/c16-10-4-2-1-3-9(10)13-21-11-7-8(5-6-12(11)23-13)20-14(22)15(17,18)19/h1-7H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCOGIKDKHFALB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(Cl)(Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrCl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3693061.png)
![4-{[4-oxo-4-(4-phenoxyphenyl)butanoyl]amino}benzoic acid](/img/structure/B3693069.png)


![2-(4-chlorophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3693098.png)

![N-(4-chlorophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3693109.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B3693114.png)
![5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3693117.png)

![N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3693143.png)
![N-[4-(4-BROMOBENZAMIDO)PHENYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3693150.png)
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B3693151.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3693162.png)
